4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzonitrile core. This compound is notable for its unique chemical structure, which includes both a butyl group and a trifluoroethyl group attached to an amino group on the benzene ring. The presence of trifluoromethyl groups often imparts significant chemical stability and unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with butyl bromide and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile core but lacks the butyl and trifluoroethyl groups.
4-Cyano-3-trifluoromethylaniline: Similar structure but with different substituents on the benzene ring.
Uniqueness
4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the combination of butyl and trifluoroethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
821777-65-5 |
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Molecular Formula |
C14H14F6N2 |
Molecular Weight |
324.26 g/mol |
IUPAC Name |
4-[butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H14F6N2/c1-2-3-6-22(9-13(15,16)17)11-5-4-10(8-21)12(7-11)14(18,19)20/h4-5,7H,2-3,6,9H2,1H3 |
InChI Key |
HRAHKMDUEPXXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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